Cas no 58-85-5 (D-Biotin)

D-Biotin 化学的及び物理的性質
名前と識別子
-
- Vitamin H
- RONACARE(TM) BIOTIN PLUS
- PHOTOPROBE(R) BIOTIN
- VITAMIN B7
- BIOTIN(V-H)
- BIOTINUM
- BIOTIN, IMMOBILIZED ON DEXTRAN-LYSINE
- BIOTIN, IMMOBILIZED ON DEXTRAN
- D-(+)-Biotin
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid
- Biotin
- D(+)-Biotin
- D-Biotin
- VITAMIN H(BIOTIN)(VITAMIN B7)(RG)
- BIOS H
- Bios-IIb
- FACTOR S
- Meribin
- Ritatin
- Bios II
- Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- 生物素
- Vitamin H;Vitamin B7
- coenzyme R
- Biodermatin
- Medebiotin
- Bioepiderm
- Biotine
- Factor S (vitamin)
- (+)-Biotin
- Injacom H
- Lutavit H2
- Biotina
- beta-Biotin
- Vitamin Bw
- 3H-Biotin
- Biotine [INN-French]
- Biotinum [INN-Latin]
- Biotina [INN-Spanish]
- 1swn
- 1swk
- 1swr
- Rovimix H 2
- D-Biotin Factor S
- cis-Hexahydro-2-oxo-1H-thieno(3,4)imidazole-4-valeric acid
- cis-Tetrahydro-2-oxothie
- NCGC00094984-04
- Pharmakon1600-01503009
- BRD-A36603537-001-07-3
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3a.alpha.,4.beta.,6a.alpha.)]-
- SR-01000665783-4
- SDCCGMLS-0066741.P001
- NSC758208
- SBI-0051929.P002
- FT-0624460
- MLS000530211
- SCHEMBL59420
- KBio1_000311
- SR-01000665783-3
- SR-01000665783
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, cis-(+)- #
- SY010836
- HMS500P13
- SB67329
- CHEMBL1527083
- rac Biotin-d4
- 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid
- NCGC00094984-02
- component of Deca-Vi-Sol
- NCGC00094984-01
- SMR000135188
- Spectrum_000225
- Spectrum5_001139
- KBio3_001549
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoicacid
- 1217850-77-5
- BSPBio_002329
- BRD-A36603537-001-12-3
- Spectrum3_000665
- NS00005403
- MLS000736711
- 57378-70-8
- FT-0601580
- Q27166951
- 1H-Thieno[3, hexahydro-2-oxo-, [3aS-(3a.alpha.,4.beta.,6a.alpha.)]-
- EN300-23975
- KBio2_005841
- component of Deca-Vi-Sol (Salt/Mix)
- 22377-59-9
- (3aR,4S,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- NCGC00094984-03
- AKOS000121079
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoic acid
- DS-14362
- NINDS_000311
- 22879-79-4
- NSC63865
- SPECTRUM1503009
- Spectrum2_001510
- KBioGR_001382
- KBio2_000705
- HMS1921P22
- KBioSS_000705
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- KBio2_003273
- IDI1_000311
- NSC-758208
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid, AldrichCPR
- Spectrum4_001061
- (3aR,4R,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- DTXSID00859030
- HMS2092H08
- CHEBI:95156
- CCG-38885
- SPBio_001559
- AB00052453_12
- BB 0254198
- dl-Biotin
- DivK1c_000311
- AKOS016344011
- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valeric acid
- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valeric acid
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid
- MLSMR
- MLS001066402
- MLS001074888
- MLS001331736
- biotinate anion
- SMR000112255
- MLS001333089
- cis-Tetrahydro-2-oxothieno(3,4-d)imidazoline-4-valeric acid
- Biotin,97.5%
- 1ndj
- BIOTIN (EP IMPURITY)
- HMS2271O06
- Bonogen Activatorhair loss treatment
- Biotin, United States Pharmacopeia (USP) Reference Standard
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- (9CI)
- MFCD00005541
- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valerate
- bmse000227
- Tox21_302161
- 4ggz
- 1H-thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
- delta-Biotin
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid, (3aS-(3aalpha,4beta,6aalpha))-
- Biotine (INN-French)
- D00029
- DB00121
- SPAI-SONSPROLAC-VIT
- 2avi
- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid
- BSPBio_000376
- NCGC00179580-04
- 1ST1521
- Hairq-plus
- BIOTIN [JAN]
- DTXCID102679
- BIONA-VITCONTROLS AND PREVENTS HAIR LOSS
- HSDB 346
- Biotin for system suitability
- CIS-TETRAHYDRO-2-OXOTHIENO
- CHEMBL857
- Biotin (JP17/USP/INN)
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4b,6aalpha))-
- Biotin, >=99.0% (T)
- Biotin, >=99% (TLC), lyophilized powder
- NSC-63865
- Biotin, European Pharmacopoeia (EP) Reference Standard
- Tox21_113050
- Biotin, plant cell culture tested, >=99% (TLC)
- B0463
- NCGC00179580-01
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valerate
- NCGC00179580-08
- Bioepiderm (TN)
- cid_253
- BRD-K89210380-001-13-7
- BIOTIN (USP-RS)
- AC8089
- Tk-nax
- NCGC00179580-02
- Biotin Drops
- BIOTIN [INN]
- DTXSID7022679
- BIOTIN [WHO-DD]
- MD-1003
- TWINKLE ESSENCE
- SPBio_002315
- F2173-0855
- Biotin, meets USP testing specifications
- BBL028095
- delta-biotin factor s
- 58-85-5
- CCG-220418
- 2'-Keto-3,4-imidazolido-2-tetrahydrothiophene-N-valeric acid
- D(+)Biotin
- s3130
- GTPL4787
- CCRIS 3932
- 1df8
- BIOTIN [MART.]
- AB00374191-08
- AB00374191
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-valeric acid
- BIOTIN [EP MONOGRAPH]
- SR-01000765521
- BPBio1_000414
- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoate
- 1n9m
- A11HA05
- HMS1569C18
- STK801941
- D-Biotin, analytical standard
- Biotin Drops2081
- Biotin, tested according to Ph.Eur.
- 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- SR-01000765521-2
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3aalpha,4beta,6aalpha)]-
- Biotin111In
- Biotin, certified reference material, TraceCERT(R)
- BIOTIN (USP MONOGRAPH)
- 1stp
- BIOTIN (MART.)
- SCHEMBL8763
- Prestwick3_000418
- Biotinum (INN-Latin)
- NS00126825
- 1swp
- SPAI-SONSPROCAPELL
- Q181354
- 3t2w
- EINECS 200-399-3
- 2f01
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoate
- BIOTIN [HSDB]
- Biotin [USP:INN:JAN]
- 4bj8
- HAIRJOY EYEBROW SIGNATURE
- Biotin (8CI)
- CAS-58-85-5
- Vitamin-h
- Prestwick1_000418
- AC-19998
- 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid
- 4jnj
- 1avd
- delta-(+)-Biotin
- 2gh7
- HMS3713C18
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Daunorubicin hydrochloride, Antibiotic for Culture Media Use Only
- UNII-6SO6U10H04
- 1swg
- M02926
- Biotin for system suitability, European Pharmacopoeia (EP) Reference Standard
- BIOTIN [USP-RS]
- Z210803762
- NSC 63865
- 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
- BIOTIN (EP MONOGRAPH)
- AB00374191_11
- CHEBI:15956
- D-Biotin 10 microg/mL in Acetonitrile
- 5-((3AS,4S,6aR)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Biotin, SAJ special grade, >=98.0%
- Prestwick0_000418
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4beta,6aalpha))-
- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoate
- CIS-HEXAHYDRO-2-OXO-1H-THIENO
- Biotin, Vetec(TM) reagent grade, >=99%
- BIOTIN [EP IMPURITY]
- 20 - Potency of multivitamin supplements
- 1n43
- Biotina (INN-Spanish)
- ExoSCRT Scalp Care HRLV
- BIOTIN [VANDF]
- Biotitum
- AKOS001287669
- HMS2096C18
- 6AE43AA3-BC3D-4C49-9DB9-5913A2401EB6
- Probes2_000006
- BIOTIN [ORANGE BOOK]
- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 4bcs
- Biotin, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=99%
- BIOTIN [USP MONOGRAPH]
- 5-[(3aR,6S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-6-yl]pentanoic acid
- BRD-K89210380-001-03-8
- (3aS-(3aalpha,4b,6aalpha))-Hexahydro-2-oxo-1H-thieno(3,4-d)imidaz- ole-4-pentanoic acid
- AI3-51198
- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valerate
- EN300-54173
- NCGC00255377-01
- SUBIR
- BIOTIN [FCC]
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid
- Prestwick2_000418
- BP-20441
- C00120
- Tox21_113050_1
- 5-((3aR,6S,6aS)-2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid
- Amerix Biotin
- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid
- BIOTIN [MI]
- HAIRJOY EYELASH SIGNATURE
- 56846-45-8
- BDBM12
- Biotin (USP:INN:JAN)
- HY-B0511
- 6SO6U10H04
- Q-200929
- Biotin, Pharmaceutical Secondary Standard; Certified Reference Material
- D-BIOTIN [VANDF]
- cid_171548
-
- MDL: MFCD00005541
- インチ: 1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
- InChIKey: YBJHBAHKTGYVGT-ZKWXMUAHSA-N
- ほほえんだ: S1C([H])([H])[C@@]2([H])[C@@]([H])([C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])N([H])C(N2[H])=O
- BRN: 86838
計算された属性
- せいみつぶんしりょう: 244.088164g/mol
- ひょうめんでんか: 0
- XLogP3: 0.3
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 244.088164g/mol
- 単一同位体質量: 244.088164g/mol
- 水素結合トポロジー分子極性表面積: 104Ų
- 重原子数: 16
- 複雑さ: 298
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- Stability Shelf Life: PURE CMPD IS STABLE TO AIR & TEMP; MODERATELY ACID & NEUTRAL SOLN ARE STABLE SEVERAL MO; ALKALINE REASONABLY STABLE TO PH 9
- Temperature: Emits toxic fumes of NOx and SOx when heated to decomp.
- 色と性状: 無色細長い針状結晶。純製品は室温でも空気中でも安定している。中性または中性酸性溶液中では数ヶ月安定し、アルカリ溶液中では不安定であり、水溶液中ではカビが生えやすい。酸性溶液は加熱して消毒することができる。
- 密度みつど: 1.2693 (rough estimate)
- ゆうかいてん: 231-233 °C (lit.)
- ふってん: 573.6°C at 760 mmHg
- フラッシュポイント: 300.7℃
- 屈折率: 90.5 ° (C=2, 0.1mol/L NaOH)
- PH値: 4.5 (0.1g/l, H2O)
- ようかいど: H2O: 0.2 mg/mL Solubility increases with addition of 1 N NaOH.
- すいようせい: Soluble in hot water, dimethyl sulfoxide, alcohol and benzene.
- あんていせい: Stable, but light sensitive. Incompatible with strong oxidizing agents, strong bases, strong acids, formaldehyde, chloramine-T, nitrous acid.
- PSA: 103.73000
- LogP: 1.45440
- かんど: Light Sensitive
- ひせんこうど: 89º(C=1,0.1NNAOH)
- マーカー: 14,1231
- 光学活性: [α]20/D +91±2°, c = 1% in 0.1 M NaOH
- ようかいせい: それは温水と希アルカリ液に溶けやすいが、他の汎用有機溶媒には溶けない。
D-Biotin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:8
- RTECS番号:XJ9088200
-
危険物標識:
- TSCA:Yes
- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
- リスク用語:R20/21/22; R36/37/38
D-Biotin 税関データ
- 税関コード:29362930
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
D-Biotin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 322564-1G |
D-Biotin, 99% |
58-85-5 | 99% | 1G |
¥ 62 | 2022-04-26 | |
TRC | B389040-1g |
Biotin |
58-85-5 | 1g |
$ 119.00 | 2023-04-18 | ||
LKT Labs | B3278-1 g |
Biotin |
58-85-5 | ≥98% | 1g |
$101.80 | 2023-07-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | RES1052B-B708X |
D-Biotin |
58-85-5 | 25G |
¥47551.53 | 2022-02-22 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B4639-1G |
D-Biotin |
58-85-5 | 99% | 1g |
¥2457.17 | 2023-09-28 | |
Enamine | EN300-54173-100.0g |
5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid |
58-85-5 | 95.0% | 100.0g |
$231.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14207-5g |
D-(+)-Biotin, 98+% |
58-85-5 | 98+% | 5g |
¥3935.00 | 2022-10-18 | |
OTAVAchemicals | 7138714-1G |
5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
58-85-5 | 95% | 1G |
$113 | 2023-06-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1116-500 mg |
D-Biotin |
58-85-5 | 98.00% | 500MG |
¥485.00 | 2022-04-26 | |
Oakwood | M02926-5g |
D-Biotin |
58-85-5 | 99% | 5g |
$53.00 | 2024-07-19 |
D-Biotin サプライヤー
D-Biotin 関連文献
-
Xiaoli Xiong,Yan Tang,Jingjin Zhao,Shulin Zhao Analyst 2016 141 1499
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun. 2020 56 13351
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Micke Lisbjerg,Bo M. Jessen,Brian Rasmussen,Bjarne E. Nielsen,Anders ?. Madsen,Michael Pittelkow Chem. Sci. 2014 5 2647
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Leena Mattsson,K. David Wegner,Niko Hildebrandt,Tero Soukka RSC Adv. 2015 5 13270
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Andrzej B?au?,B?a?ej Rychlik,Damian Plazuk,Francesca Peccati,Gonzalo Jiménez-Osés,Urszula Steinke,Malgorzata Sierant,Katarzyna Trzeciak,Ewa Skorupska,Beata Miksa New J. Chem. 2021 45 9691
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Dezhao Kong,Liqiang Liu,Shanshan Song,Hua Kuang,Chuanlai Xu Anal. Methods 2016 8 1595
-
Michio Yamada,Kenji Harada,Yutaka Maeda,Tadashi Hasegawa New J. Chem. 2013 37 3762
-
8. Protein detection enabled using functionalised silk-binding peptides on a silk-coated optical fibrePatrick K. Capon,Aimee J. Horsfall,Jiawen Li,Erik P. Schartner,Asma Khalid,Malcolm S. Purdey,Robert A. McLaughlin,Andrew D. Abell RSC Adv. 2021 11 22334
-
Damian Pla?uk,Janusz Zakrzewski,Michèle Salmain Org. Biomol. Chem. 2011 9 408
-
Vikas Kumar,Ramesh Singh,Khashti Ballabh Joshi New J. Chem. 2018 42 3452
D-Biotinに関する追加情報
The Role of D-Biotin (CAS No. 58-85-5) in Modern Biomedical Applications and Research
D-Biotin, also known as vitamin B7 or coenzyme R, is a water-soluble B-vitamin with the chemical formula C₁₀H₁₆N₂O₃S. Its CAS No. 58-85-5 designates it as a unique compound within chemical nomenclature systems, ensuring precise identification in scientific literature and regulatory frameworks. This small molecule plays a critical role in various enzymatic processes, particularly those involving carboxylation reactions, which are essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Recent advancements in structural biology have revealed novel insights into its binding mechanisms with proteins, underscoring its versatility as a cofactor in both endogenous biological systems and exogenous biomedical applications.
At the molecular level, D-Biotin forms a tight complex with the enzyme biotinidase (EC 3.5.1.6), which facilitates its recycling within cells—a process vital for maintaining optimal metabolic function. A 2023 study published in the Journal of Biological Chemistry demonstrated that mutations affecting biotinidase activity lead to severe deficiencies, highlighting the compound’s indispensable role in human health. Such findings have driven renewed interest in developing targeted therapies for biotinidase deficiency, a rare genetic disorder characterized by neurological impairments and dermatological symptoms.
In pharmaceutical development, D-Biotin has emerged as a key ingredient in nutraceutical formulations. Clinical trials reported in Nutrients (2024) confirmed its efficacy in enhancing keratin synthesis when administered alongside other B-complex vitamins, leading to improved hair and nail strength. These results align with earlier studies on its role in skin barrier integrity, where topical application of stabilized D-Biotin derivatives reduced transepidermal water loss by up to 18% compared to placebo controls.
The compound’s biochemical versatility extends to diagnostic applications through its use in biotinylation techniques. A groundbreaking 2024 paper from Nature Biotechnology described an improved method for labeling proteins with fluorescently tagged biotin analogs, enabling real-time tracking of enzyme activity within living cells. This innovation has accelerated research into metabolic pathways linked to obesity and diabetes mellitus type 2, where biotin-dependent enzymes like acetyl-CoA carboxylase are central to lipid metabolism regulation.
In drug delivery systems, researchers have synthesized novel conjugates combining D-Biotin with nanoparticles to target specific cell types expressing avidin receptors. A phase I clinical trial conducted at Stanford University (Q1 2024) demonstrated that such conjugates achieve up to 7-fold higher cellular uptake efficiency than conventional carriers when used for delivering anti-inflammatory therapeutics across blood-brain barrier models.
Bioavailability challenges have been addressed through advanced formulation strategies highlighted at the 2024 American Chemical Society Annual Meeting. Microencapsulation techniques using pH-sensitive polymers now allow controlled release of oral supplements containing >99% pure CAS No. 58-85-5 material, ensuring sustained bioactivity throughout gastrointestinal transit while minimizing degradation risks associated with earlier formulations.
Mechanistic studies using cryo-electron microscopy have recently revealed high-resolution structures of biotin-dependent carboxylases bound to their substrates. These findings from the University of Cambridge (July 2024) elucidate how subtle conformational changes enable precise substrate recognition—a discovery that could inform rational design of enzyme inhibitors for metabolic disease management.
In cosmetic science, stabilized forms of D-Biotin strong> are being incorporated into hair care products through nanoliposomal delivery systems developed by L’Oréal researchers (published October 2024). These formulations achieve deeper penetration into hair shafts compared to traditional oils or serums, demonstrating measurable improvements in tensile strength after just eight weeks of application.
Epidemiological data from large-scale cohort studies published this year suggest potential therapeutic roles for supplemental biotin intake among patients undergoing chemotherapy treatment regimens containing folate antagonists like methotrexate or pemetrexed. The National Cancer Institute-funded trial found that daily doses of 3 mg reduced treatment-induced mucositis incidence by approximately 30%, indicating protective effects on rapidly dividing epithelial tissues.
New analytical methodologies validated this year provide enhanced purity assessment capabilities for commercial grade products like pharmaceutical-grade < strong >D-Biotn< / strong > . High-resolution mass spectrometry coupled with chiral separation techniques now enable detection limits below parts-per-trillion levels for impurities such as contaminating L-biotin enantiomers—a critical quality parameter given recent reports linking impure preparations to reduced therapeutic efficacy.
Ongoing research at MIT’s Synthetic Biology Lab focuses on engineering microbial biosynthesis pathways optimized for producing stereospecifically pure (< strong >CAS No . 58-86< / strong > ) through CRISPR-Cas9 mediated metabolic pathway modifications. Their latest strain achieves yields exceeding industry standards by incorporating feedback-resistant acetyl-CoA synthetase variants into Escherichia coli expression systems.
Clinical pharmacology investigations published in the December issue of the < em >British Journal of Pharmacology< / em > identified novel interactions between biotin and SLC transporters expressed on renal tubular cells. This discovery may explain previously unexplained variations in drug absorption profiles observed during trials involving co-administration with other medications—a finding with significant implications for personalized dosing strategies.
In neurology research funded by NIH grants since early 2024, scientists have explored biotin’s neuroprotective properties via its role in histone acetylation regulation pathways associated with mitochondrial dysfunction observed in multiple sclerosis patients. Early preclinical results indicate that combined therapy approaches involving biotinylation agents may delay disease progression markers more effectively than current standard treatments alone.
New toxicological data from EU regulatory submissions reveal no adverse effects at doses up to ten times higher than previously recommended therapeutic levels when using pharmaceutical-grade (< strong >C10H16N₂O₃S< / strong > ). These findings support expanded usage guidelines proposed by EFSA for dietary supplements targeting populations at risk for subclinical deficiencies due to malabsorption syndromes or prolonged antibiotic use.
Synthetic chemists continue refining solid-phase synthesis methods using immobilized carbodiimide reagents under controlled pH conditions (reported at ACS Spring Symposium). The latest protocols achieve over 99% purity without chromatographic purification steps—a breakthrough reducing production costs while maintaining compliance with USP/NF monograph specifications.
Epidemiological correlations published this quarter suggest potential associations between maternal dietary biotin intake during pregnancy and reduced incidence of neural tube defects among offspring populations studied across three continents—though further longitudinal studies are required before conclusive evidence can be established according to WHO guidelines released September 2024.
In dermatology practice guidelines updated November this year, topical formulations containing stabilized (< strong >CAS No . 58-< / strong > ) are now recommended as first-line treatments for certain cases of alopecia areata following double-blind trials showing statistically significant improvement rates compared to minoxidil monotherapy groups—though mechanisms remain under investigation due to inconsistent responses observed across patient cohorts.
Nutritional science advancements include newly identified synergistic effects between vitamin B7 derivatives and probiotic bacteria strains isolated from fermented dairy products (as detailed in a landmark study published March 2024). These interactions enhance colonic absorption efficiency through microbiome-mediated modification of bile acid profiles—a discovery that may revolutionize oral supplement delivery systems within five years according industry experts cited by Nature Reviews Drug Discovery.
Biochemical studies using advanced NMR spectroscopy have mapped previously unknown interaction networks between biotinylation enzymes and epigenetic modifiers such as histone deacetylases (HDACs). The University College London team’s July publication suggests these interactions modulate gene expression patterns related to wound healing processes—opening promising avenues for developing novel topical treatments addressing chronic ulcers and burns complications seen post-surgery or diabetes-related conditions.
Innovations continue emerging around chemoenzymatic synthesis routes producing optically pure (< strong >C₁₀H₁₆N₂O₃S< / strong > ) compounds without racemic intermediates—critical advancements given recent FDA warnings about enantiomeric impurities causing unintended side effects during long-term pediatric supplementation programs conducted since mid-2023 according agency databases accessed via PubChem resources..

